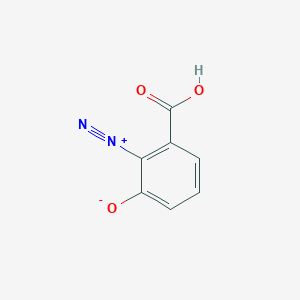
3-Carboxy-2-diazoniophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-2-diazoniophenolate is an organic compound that features a carboxyl group and a diazonium group attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2-diazoniophenolate typically involves the diazotization of 3-aminophenol followed by carboxylation. The process can be summarized as follows:
Diazotization: 3-Aminophenol is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Carboxylation: The diazonium salt is then reacted with carbon dioxide under basic conditions to introduce the carboxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-2-diazoniophenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-2-diazoniophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazonium group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 3-Carboxy-2-diazoniophenolate involves the reactivity of its diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-2-aminophenol: Similar structure but lacks the diazonium group.
2-Carboxy-3-diazoniophenolate: Isomer with the carboxyl and diazonium groups in different positions.
4-Carboxy-2-diazoniophenolate: Another isomer with the carboxyl group in the para position relative to the diazonium group.
Uniqueness
3-Carboxy-2-diazoniophenolate is unique due to the specific positioning of the carboxyl and diazonium groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.
Properties
CAS No. |
105918-54-5 |
|---|---|
Molecular Formula |
C7H4N2O3 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-carboxy-2-diazoniophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-9-6-4(7(11)12)2-1-3-5(6)10/h1-3H,(H-,10,11,12) |
InChI Key |
NYQVGAYYWXHPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[O-])[N+]#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


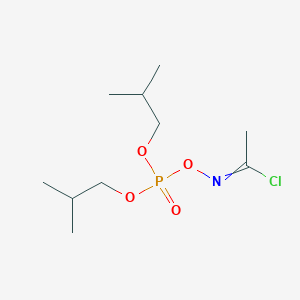
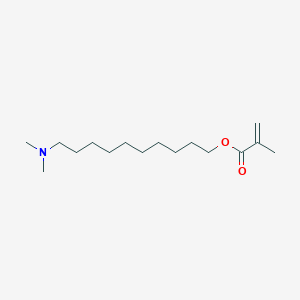
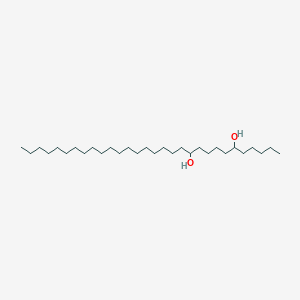

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)

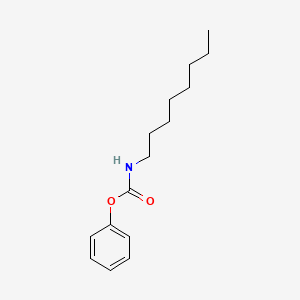
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
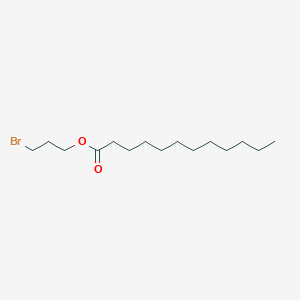
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
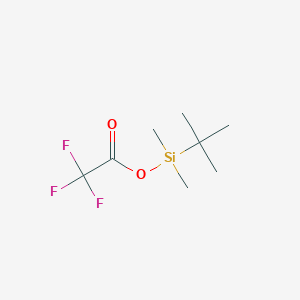
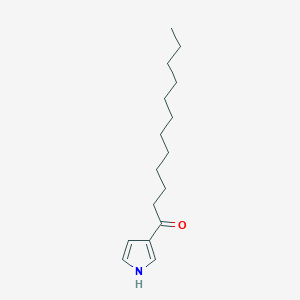

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
